![molecular formula C7H5N3O B1343274 Pyrido[3,4-B]pyrazin-5(6H)-one CAS No. 679797-41-2](/img/structure/B1343274.png)
Pyrido[3,4-B]pyrazin-5(6H)-one
Vue d'ensemble
Description
Pyrido[3,4-B]pyrazin-5(6H)-one is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,4-B]pyrazin-5(6H)-one typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine and pyrazine derivatives under controlled conditions. For instance, the Vilsmeier-Haack reaction is often employed to form the pyrazine ring, followed by cyclization with a pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrido[3,4-B]pyrazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
Scientific Applications of Pyrido[3,4-b]pyrazin-5(6H)-one
This compound is a bicyclic heterocyclic compound featuring a pyridine ring fused with a pyrazine moiety, making it a pyrazine derivative with unique chemical properties and potential applications in medicinal chemistry. Its structure, characterized by nitrogen-containing rings, allows it to participate in various chemical reactions and biological activities.
Potential Applications
This compound and its derivatives have potential applications across several scientific domains .
Medicinal Chemistry:
- FLT3 Inhibitors: Pyrido[3,4-b]pyrazin-2(1H)-one derivatives have been identified as Fms-like tyrosine kinase 3 (FLT3) inhibitors, which is relevant in treating acute myeloid leukemia (AML) . These compounds have demonstrated potent FLT3 kinase inhibitory activity and antiproliferative activities against MV4-11 cells . For instance, one compound showed potent kinase activity against FLT3-D835Y .
- Anticancer Agents: Pyrazine-modified natural product derivatives exhibit a wide range of biological activities, including anticancer activity . Research indicates that substituting a pyrazine ring can improve water solubility and show potent anticancer activity against the HCT116 cell line . Certain pyrazine hybrids have shown significant inhibitory effects on various cancer cell lines, with some demonstrating comparable activity to adriamycin .
- Neuroprotective and Antithrombotic Activity: Pyrazine derivatives have demonstrated neuroprotective and antithrombotic activity, suggesting potential use in treating conditions like cerebral ischemia-reperfusion .
Other Potential Applications:
- Electrochemical Sensing of DNA: Derivatives of pyrido[2,3-b]pyrazine are utilized in electrochemical sensing of DNA .
- Material Science: Pyrido[2,3-b]pyrazine-based compounds have shown potentials in various fields, including display technology and materials science . Density Functional Theory (DFT) calculations suggest that these compounds have potential non-linear optics (NLO) uses .
Mechanisms of Action:
Mécanisme D'action
The mechanism of action of Pyrido[3,4-B]pyrazin-5(6H)-one involves its interaction with specific molecular targets, such as kinases and receptors. For example, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation. This inhibition can lead to the suppression of cancer cell growth .
Comparaison Avec Des Composés Similaires
- Pyrido[2,3-B]pyrazine
- Pyrazolo[3,4-B]pyridine
- Imidazo[1,2-A]pyrazine
Comparison: Pyrido[3,4-B]pyrazin-5(6H)-one is unique due to its specific ring fusion and the resulting electronic properties. Compared to Pyrido[2,3-B]pyrazine, it has different reactivity and biological activity profiles. Pyrazolo[3,4-B]pyridine and Imidazo[1,2-A]pyrazine also share structural similarities but differ in their chemical behavior and applications .
Activité Biologique
Pyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, antibacterial, and neuroprotective effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as pyrazine derivatives. The structure consists of a fused pyridine and pyrazine ring system, which contributes to its unique reactivity and biological activity.
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 9.1 | Induces apoptosis via mitochondrial pathway |
BEL-7402 (liver cancer) | 10.74 | Induces apoptosis confirmed by flow cytometry |
A549 (lung cancer) | 0.13 | Inhibits cell cycle progression |
The compound's mechanism involves the induction of apoptosis through the mitochondrial pathway, upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic factors such as Bax .
2. Anti-inflammatory Activity
This compound also demonstrates anti-inflammatory effects. It has been shown to inhibit key inflammatory pathways:
- NF-κB Pathway : The compound reduces NF-κB translocation and TNF-α secretion, which are critical in inflammatory responses.
- Cholinesterase Inhibition : Compounds derived from this structure have exhibited strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 2.6 nM and 2.3 nM respectively .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of oxidative stress:
Cell Type | EC50 (μM) | Protective Mechanism |
---|---|---|
SH-SY5Y (neuroblastoma) | 3.68 | Reduces oxidative stress-induced apoptosis |
PC12 | 5.44 | Blocks mitochondrial apoptosis pathway |
These findings suggest that the compound may be beneficial in treating neurodegenerative diseases by protecting neurons from oxidative damage .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study evaluated the effect of this compound on various cancer cell lines, demonstrating its ability to induce apoptosis selectively in malignant cells while sparing normal cells.
- Neuroprotection in Animal Models : In vivo studies using animal models of stroke showed that administration of this compound resulted in reduced infarct size and improved neurological outcomes, indicating its potential as a therapeutic agent for ischemic injuries.
Propriétés
IUPAC Name |
6H-pyrido[3,4-b]pyrazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(1-2-10-7)8-3-4-9-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWZFLYEDXODEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=NC=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633802 | |
Record name | Pyrido[3,4-b]pyrazin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679797-41-2 | |
Record name | Pyrido[3,4-b]pyrazin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H-pyrido[3,4-b]pyrazin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.